2-(2,6-dimethylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Description
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is an organic compound that features a phenoxy group substituted with two methyl groups and a hydrazide moiety linked to a nitrophenyl group
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12-6-5-7-13(2)17(12)24-11-16(21)19-18-10-14-8-3-4-9-15(14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSHWPWYHAEKI-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the Phenoxy Acetohydrazide: This step involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2,6-dimethylphenoxy)acetohydrazide.
Condensation Reaction: The final step involves the condensation of 2-(2,6-dimethylphenoxy)acetohydrazide with 2-nitrobenzaldehyde under acidic or basic conditions to form the desired product, 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and nitrophenyl groups can participate in various binding interactions, while the hydrazide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylphenol: A precursor in the synthesis of the target compound.
2-nitrobenzaldehyde: Another precursor used in the condensation reaction.
2-(2,6-dimethylphenoxy)acetohydrazide: An intermediate in the synthesis.
Uniqueness
2-(2,6-dimethylphenoxy)-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to the combination of its phenoxy, nitrophenyl, and hydrazide functionalities. This combination imparts specific chemical and biological properties that are not found in the individual precursors or intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
